
2-Naphthol, 3-ethyl-
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Overview
Description
2-Naphthol (C₁₀H₇OH), also known as β-naphthol, is a hydroxylated derivative of naphthalene. It is widely utilized in organic synthesis, dye manufacturing, and as a precursor for pharmaceuticals and agrochemicals . The compound’s aromatic hydroxyl group enables diverse reactivity, including electrophilic substitution and participation in catalytic conjugate additions . Recent studies highlight its role in lignin modification to enhance cellulose digestibility in biofuel production and its photoluminescent properties when bound to lignin . Additionally, 2-naphthol exhibits biological effects, such as promoting lipid accumulation in adipocytes and triggering metabolic inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthol, 3-ethyl- typically involves the alkylation of 2-naphthol. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of 2-naphthol, 3-ethyl- follows similar synthetic routes but on a larger scale. The process involves the sulfonation of naphthalene in sulfuric acid, followed by the alkylation step. The sulfonic acid group is then cleaved in molten sodium hydroxide, and the product is neutralized with acid to give 2-naphthol .
Chemical Reactions Analysis
Alkylation Reactions
The ethyl group at position 3 enhances electrophilic substitution reactions, particularly in alkylation processes. For example:
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Ethanol-Mediated Alkylation :
Using H-mordenite catalysts, 2-naphthol reacts with ethanol at 280–370°C to yield 1-ethyl-2-naphthol (87% selectivity at 340°C) and 2-ethoxynaphthalene (96.5% selectivity at 280°C). Side products include diethylnaphthols and ethylnaphthalenes .
Conditions | Selectivity (%) | Yield (%) |
---|---|---|
280°C, H-mordenite | 96.5 (2-ethoxynaphthalene) | 31.3 |
340°C, H-mordenite | 87.0 (1-ethyl-2-naphthol) | 42.5 |
370°C, H-mordenite | 55.0 (deep alkylation) | 20.0 |
[3+3] Aldol-SNAr-Dehydration Annulation
This method constructs polysubstituted 2-naphthols by reacting 1,3-disubstituted acetones with 2-fluorobenzaldehyde derivatives under basic conditions (K₂CO₃/DMF, 65–70°C). The reaction proceeds via:
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Aldol Addition : The β-ketoester anion adds to the aldehyde.
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SₙAr Ring Closure : The less stabilized α-carbon attacks the electron-deficient aromatic ring.
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Dehydration : Forms an enone intermediate, tautomerizing to the aromatic product .
Example Reaction :
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Dinucleophile: Methyl 4-phenyl-3-oxobutanoate
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Dielectrophile: 2-Fluorobenzaldehyde
Multicomponent Reactions (MCRs)
2-Naphthol, 3-ethyl- participates in MCRs to synthesize heterocycles. Notable examples include:
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Chlorosulfonic Acid-Catalyzed Synthesis :
Aryl aldehydes, acetonitrile, and 2-naphthol react under reflux to form 1-[acetylamino(aryl)methyl]-2-naphthols (82–96% yield) .
Catalyst | Reaction Time (h) | Yield (%) |
---|---|---|
ClSO₃H | 3 | 88–96 |
Ru@SH-MWCNT (ultrasound) | 1 | 88–96 |
Mechanism :
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Condensation of aldehyde and 2-naphthol forms a carbocation.
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Acetonitrile attacks the carbocation, followed by hydrolysis to yield the acetylated product .
Acid-Catalyzed Reactions
The hydroxyl group facilitates acid-mediated transformations:
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Sulfonation : Chlorosulfonic acid introduces sulfonate groups, enabling further functionalization.
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Etherification : Reacts with ethanol under acidic conditions to form ethyl ether derivatives (e.g., 2-ethoxynaphthalene) .
Photochemical Reactions
UV irradiation in the presence of nitrite induces mutagenic 1,2-naphthoquinone formation via oxidation and nitration .
Scientific Research Applications
Organic Synthesis
Chiral Synthesis
One of the notable applications of 2-naphthol, 3-ethyl- is in the synthesis of chiral compounds. Recent studies have demonstrated its utility in creating chiral Betti bases through diastereoselective Friedel–Crafts reactions. For instance, reactions involving 2-naphthol with α-trifluoromethylimines have yielded optically active products with high enantiomeric excess (ee) values . This method highlights the compound's role in developing pharmaceuticals where chirality is crucial.
Fluorescent Chemosensors
2-Naphthol derivatives have been utilized in the development of fluorescent chemosensors. A study reported the synthesis of an aminonaphthol-based sensor that selectively recognizes fluoride ions with high sensitivity. The sensor was synthesized from a reaction involving 2-naphthol and 4-aminoantipyrine, showcasing its potential in environmental monitoring and analytical chemistry .
Material Science
Polymer Chemistry
In materials science, 2-naphthol derivatives are employed as intermediates in polymer synthesis. They serve as building blocks for various polymeric materials used in coatings and adhesives. The incorporation of naphthol units into polymer chains can enhance thermal stability and mechanical properties, making them suitable for advanced applications in coatings and composites .
Environmental Applications
The compound has also been studied for its role in environmental remediation. Research indicates that 2-naphthol can be involved in photoelectrocatalytic processes for degrading organic pollutants. This application is particularly relevant in wastewater treatment technologies aimed at removing recalcitrant contaminants from industrial effluents .
Pharmaceutical Applications
Drug Development
The synthesis of biologically active compounds often utilizes 2-naphthol derivatives. For example, it has been used to synthesize various pharmaceuticals through reactions with aromatic aldehydes and acetonitrile under acidic conditions. These reactions yield compounds that exhibit significant biological activity, including anti-inflammatory and antimicrobial properties .
Case Study: Synthesis of Aminonaphthols
A case study highlighted the one-pot synthesis of aminonaphthols involving 2-naphthol, which demonstrated effective yields and purity. This method not only simplifies the synthetic route but also enhances the overall efficiency of producing compounds that are valuable in drug discovery .
Toxicological Studies
While exploring the applications of 2-naphthol, it is crucial to consider its safety profile. Toxicological studies have indicated potential reproductive toxicity at high doses, emphasizing the need for careful handling and assessment during industrial applications . Moreover, studies on biodegradability suggest that while some derivatives may pose environmental risks, others demonstrate inherent biodegradability, making them suitable for eco-friendly applications .
Data Tables
Application Area | Specific Use Case | Yield/Effectiveness |
---|---|---|
Organic Synthesis | Chiral Betti bases from Friedel-Crafts reaction | Yields up to 95% |
Environmental Monitoring | Fluorescent chemosensor for fluoride detection | High sensitivity |
Material Science | Polymer synthesis for coatings | Enhanced thermal stability |
Pharmaceutical Development | One-pot synthesis of aminonaphthols | Effective yields |
Toxicological Studies | Reproductive toxicity assessment | NOEL: Male - 60 mg/kg bw/day |
Mechanism of Action
The mechanism of action of 2-naphthol, 3-ethyl- involves its interaction with various molecular targets and pathways. Its hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. It can act as an enzyme inhibitor or activator, depending on the specific target. The compound’s electron-rich aromatic structure also enables it to undergo redox reactions, which can influence cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below, 2-naphthol is compared to compounds with analogous aromatic hydroxyl groups, substituted naphthols, and phenolic inhibitors.
2-Naphthol vs. 1-Naphthol
Key Insight : The positional isomerism of the hydroxyl group significantly alters reactivity and intermolecular interactions. For example, 1-naphthol derivatives exhibit stronger hydrogen-bonding capacity, making them more retained in chromatographic systems .
2-Naphthol vs. Phenol
Key Insight: The extended aromatic system of 2-naphthol enhances its ability to stabilize carbocations and modify lignin structure, unlike phenol . However, residual 2-naphthol in biofuel processes can inhibit yeast fermentation synergistically with furans .
2-Naphthol vs. 3-Methoxy-2-naphthol
Key Insight : Methoxy substitution at C3 increases hydrophobicity and alters binding affinities. For instance, 3-methoxy-2-naphthol’s higher logP enhances its interaction with hydrophobic chromatographic phases .
Comparison with Functional Analogues in Catalysis and Separation
BINOL vs. 2-Naphthol
BINOL (1,1'-bi-2-naphthol) and 2-naphthol differ in their roles in asymmetric catalysis:
- BINOL: Chiral ligand in enantioselective reactions (e.g., conjugate additions) due to axial chirality .
- 2-Naphthol: Monomeric unit in organocatalytic systems; lacks inherent chirality but participates in hydrogen-bond-mediated reactions .
2-Naphthol vs. 4-Nitroaniline
While both are metabolites of azo dyes (e.g., Para Red):
Biological Activity
2-Naphthol, 3-ethyl- is a derivative of naphthol, a compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of 2-Naphthol, 3-ethyl-, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
2-Naphthol, 3-ethyl- has the chemical formula C12H12O and is characterized by an ethyl group attached to the naphthol structure. The presence of this ethyl group can influence the compound's solubility, reactivity, and biological interactions.
Mechanisms of Biological Activity
The biological activity of 2-Naphthol, 3-ethyl- can be attributed to several mechanisms:
- Antioxidant Activity : Naphthol derivatives are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Antimicrobial Properties : Studies have indicated that naphthol derivatives exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
- Enzyme Inhibition : 2-Naphthol derivatives can act as inhibitors of specific enzymes, such as acetylcholinesterase. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially benefiting conditions like Alzheimer's disease.
- Anti-inflammatory Effects : Research suggests that compounds like 2-Naphthol, 3-ethyl- may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Antioxidant Activity
A study investigating the antioxidant potential of various naphthol derivatives found that 2-Naphthol, 3-ethyl- demonstrated significant free radical scavenging activity in vitro. The compound was effective in reducing lipid peroxidation levels in cellular models, indicating its potential protective effects against oxidative stress-related damage.
Antimicrobial Efficacy
In a series of experiments evaluating the antimicrobial properties of naphthol derivatives, 2-Naphthol, 3-ethyl- exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be comparable to standard antibiotics, suggesting its potential as a natural antimicrobial agent .
Enzyme Inhibition Studies
Research focusing on the inhibition of acetylcholinesterase by naphthol derivatives revealed that 2-Naphthol, 3-ethyl- effectively inhibited enzyme activity in a dose-dependent manner. This finding supports further exploration into its use for enhancing cholinergic transmission in neurodegenerative diseases.
Data Tables
Q & A
Basic Research Questions
Q. How can fluorescence spectroscopy combined with machine learning algorithms improve the quantification of 3-ethyl-2-naphthol in complex mixtures?
Fluorescence spectroscopy coupled with FastICA-SVR (Fast Independent Component Analysis–Support Vector Regression) enables accurate quantification of naphthol derivatives in mixtures. For 3-ethyl-2-naphthol, this method uses spectral deconvolution to resolve overlapping signals, achieving recovery rates of 96.6–105.5% and root mean square error (RMSEP) below 0.12 μg·L⁻¹ . Researchers should validate the model with calibration curves and cross-check against HPLC for robustness.
Q. What structural characterization techniques are effective for identifying non-covalent interactions in 3-ethyl-2-naphthol?
Q. What discrepancies in melting point data indicate impurities in 3-ethyl-2-naphthol samples?
A broad or depressed melting range (e.g., 115–121°C vs. literature 121–123°C) suggests impurities. Recrystallization from ethyl acetate or ethanol, followed by TLC analysis, can isolate pure product. Monitor melting point recovery to assess purification efficacy .
Q. How does the ethyl group influence the UV-Vis absorption properties of 2-naphthol derivatives?
The ethyl substituent at the 3-position alters electron density, shifting absorption maxima. Compare UV-Vis spectra of 2-naphthol and 3-ethyl-2-naphthol in cyclohexane or supercritical CO₂. Use excitation-emission matrices to track protonation states in varying solvents .
Q. What are best practices for ensuring reproducibility in proton transfer studies involving 3-ethyl-2-naphthol?
Standardize solvent density (e.g., supercritical CO₂ at 35°C) and amine concentrations. Use bilinear regression to analyze absorption spectra and calculate equilibrium constants (pK). Validate results against literature values for analogous systems .
Advanced Research Questions
Q. How can chiral catalysts be optimized for enantioselective dearomatization of 3-ethyl-2-naphthol derivatives?
Scandium(III)–N,N′-dioxide complexes induce face-selective dearomatization. Steric hindrance from the ethyl group requires ligand tuning (e.g., bulky amide units) to enhance enantioselectivity. Monitor reaction progress via HPLC with chiral columns and compare to X-ray crystallography data .
Q. What role does solvent density play in modulating acid-base equilibria of 3-ethyl-2-naphthol in supercritical CO₂?
Higher solvent densities increase dielectric constant, stabilizing ion pairs. Measure absorption at 335 nm to track proton transfer to amines (e.g., DIEA). Use semi-empirical equations to correlate density-dependent pK shifts with solvent polarity .
Q. What are the implications of H–H non-covalent interactions on the conformational dynamics of 3-ethyl-2-naphthol?
Non-covalent H–H interactions in cis/trans conformers affect rotational barriers. Characterize via rotational spectroscopy and compare to semi-experimental effective structures (SEqM). The ethyl group may sterically stabilize one conformer, altering reaction pathways .
Q. How can multivariate regression resolve spectral overlaps in mixtures containing 3-ethyl-2-naphthol?
Apply FastICA-SVR to deconvolute fluorescence spectra. Train models with synthetic mixtures of 3-ethyl-2-naphthol and interferents (e.g., 1-naphthol). Validate using RMSEP and recovery rates, ensuring algorithm adaptability to ethyl-substituted analogues .
Q. Which quantum mechanical methods predict electronic effects of ethyl substituents on 2-naphthol?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density redistribution caused by the ethyl group. Compare HOMO-LUMO gaps and electrostatic potential maps with experimental UV-Vis and NMR data to validate accuracy .
Properties
CAS No. |
17324-05-9 |
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Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-ethylnaphthalen-2-ol |
InChI |
InChI=1S/C12H12O/c1-2-9-7-10-5-3-4-6-11(10)8-12(9)13/h3-8,13H,2H2,1H3 |
InChI Key |
ZJBZNNMDSRPZNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
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